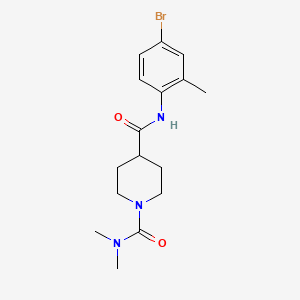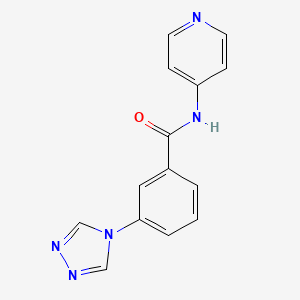![molecular formula C18H19NO4S B5381384 3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PSB-603 and has been studied extensively for its unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of PSB-603 involves the inhibition of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival. PSB-603 binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and other cellular processes.
Biochemical and Physiological Effects:
PSB-603 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of arthritis, improve cognitive function and memory in animal models of Alzheimer's disease, and inhibit the growth of cancer cells by targeting CK2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PSB-603 is its specificity for CK2, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of PSB-603 is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on PSB-603. One direction is to study its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to develop more soluble analogs of PSB-603 that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of PSB-603 and its effects on cellular processes.
Métodos De Síntesis
The synthesis of PSB-603 involves the reaction of 3-bromomethylbenzoic acid with 1-phenylsulfonylpyrrolidine in the presence of a base and a palladium catalyst. This reaction results in the formation of PSB-603 as a white solid with a high yield.
Aplicaciones Científicas De Investigación
PSB-603 has been studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and inflammation. In cancer research, PSB-603 has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2. In neurological disorders, PSB-603 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In inflammation, PSB-603 has been found to reduce inflammation and pain in animal models of arthritis.
Propiedades
IUPAC Name |
3-[[1-(benzenesulfonyl)pyrrolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(21)16-6-4-5-14(12-16)11-15-9-10-19(13-15)24(22,23)17-7-2-1-3-8-17/h1-8,12,15H,9-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDSMCZLTALQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC(=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)


